Encainide

Description

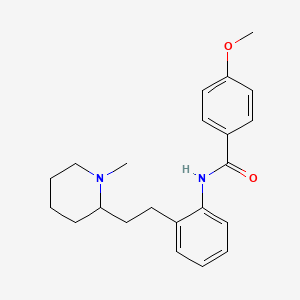

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWPNDMDCLXCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022983 | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.01e-03 g/L | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66778-36-7 | |

| Record name | Encainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Encainide on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect primarily through the potent blockade of cardiac voltage-gated sodium channels (Nav1.5). Its mechanism is characterized by slow binding and unbinding kinetics, leading to a pronounced use-dependent and state-dependent inhibition of the sodium current (INa). This guide provides a detailed examination of this compound's molecular interactions with the Nav1.5 channel, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the critical pathways and relationships involved in its mechanism of action. Although withdrawn from the market due to proarrhythmic concerns in certain patient populations, the study of this compound's mechanism continues to provide valuable insights into the structure-function relationship of cardiac sodium channels and the principles of state-dependent drug blockade.

Introduction: The Role of Cardiac Sodium Channels and Class IC Antiarrhythmics

The cardiac action potential, the fundamental electrical event driving the heartbeat, is initiated by the rapid influx of sodium ions through voltage-gated sodium channels, predominantly the Nav1.5 subtype encoded by the SCN5A gene.[1] This inward sodium current (INa) is responsible for the rapid depolarization (Phase 0) of the cardiac myocyte membrane.

Antiarrhythmic drugs are often classified based on their primary mechanism of action. Class I antiarrhythmics target the Nav1.5 channel. This class is further subdivided based on the kinetics of the drug's interaction with the channel. Class IC agents, which include this compound and flecainide, are characterized by their slow association with and dissociation from the sodium channel.[2] This results in a significant and cumulative reduction in INa, especially at faster heart rates, a phenomenon known as use-dependence.[2]

This compound is metabolized in the liver into potent active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[3] These metabolites are major contributors to the drug's overall electrophysiological effect.[3]

Core Mechanism of Action: State-Dependent Blockade

The central tenet of this compound's action is its state-dependent affinity for the Nav1.5 channel, a concept explained by the Modulated Receptor Hypothesis . This hypothesis posits that the affinity of a drug for the channel is not constant but varies depending on the conformational state of the channel: resting (closed), open, or inactivated.

This compound and other Class IC drugs have a low affinity for the resting state of the channel.[4] Their binding is significantly enhanced when the channel is in the open or inactivated state, which occur during cardiac depolarization and repolarization.[4] Because this compound dissociates very slowly from the channel, its blocking effect accumulates over successive cardiac cycles, especially at higher frequencies.[2]

Key Characteristics of this compound's Blockade:

-

Slow-in/Slow-out Kinetics: this compound binds to the sodium channel slowly and also dissociates slowly. The time constant for recovery from block is notably long, on the order of seconds to minutes.[3][5]

-

Use-Dependence: The degree of sodium channel blockade by this compound intensifies as the heart rate increases. With each depolarization, more channels become available for binding, and due to the slow dissociation, the block accumulates.

-

Voltage-Dependence: The binding of this compound is also influenced by the membrane potential, as this dictates the conformational state of the channel.

The following diagram illustrates the principle of state-dependent binding of this compound to the Nav1.5 channel.

Figure 1: State-Dependent Binding of this compound. this compound preferentially binds to the open and inactivated states of the Nav1.5 channel.

Quantitative Data on this compound and Metabolite Activity

The potency and kinetics of sodium channel blockade by this compound and its active metabolites have been quantified through various electrophysiological studies. The following tables summarize key parameters. Due to the limited availability of direct IC50 values for this compound on Nav1.5, data for the structurally and mechanistically similar Class IC agent, flecainide, are included to illustrate the principle of use-dependence.

| Compound | Parameter | Value | Experimental Condition | Reference |

| This compound | Recovery from Block (τ) | ~120 seconds | Guinea-pig papillary muscle, 90 bpm | [3] |

| O-demethyl this compound (ODE) | Recovery from Block (τ) | ~300 seconds | Guinea-pig papillary muscle, 90 bpm | [3] |

| Flecainide | IC50 (Tonic Block) | 345 µM | Resting/brief depolarization | [1][4] |

| Flecainide | IC50 (Use-Dependent Block) | 7.4 µM | 10 Hz stimulation | [1][4] |

| Flecainide | KD (Open-channel block) | 11 µM | Non-inactivating Nav1.5 mutant | [1] |

Table 1: Kinetic and Potency Data for this compound and Related Compounds on Cardiac Sodium Channels.

| Compound | Parameter | Value | Notes | Reference |

| This compound | Minimally Effective Plasma Conc. | ~300 ng/mL | In "poor metabolizer" patients | [6] |

| O-demethyl this compound (ODE) | Minimally Effective Plasma Conc. | ~35 ng/mL | Major active metabolite | [6] |

| 3-methoxy-ODE (MODE) | Minimally Effective Plasma Conc. | ~100 ng/mL | Active metabolite | [6] |

Table 2: Clinically Relevant Plasma Concentrations of this compound and its Active Metabolites.

Experimental Protocols for Characterizing this compound's Action

The state-dependent and use-dependent properties of this compound are primarily investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines heterologously expressing Nav1.5 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.

General Procedure:

-

Cell Preparation: Isolation of single cardiomyocytes or culture of cell lines (e.g., HEK293) stably expressing human Nav1.5.

-

Pipette Fabrication: Pulling of glass micropipettes to a fine tip (resistance of 1-3 MΩ).

-

Seal Formation: A micropipette filled with an internal solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, providing electrical access to the entire cell interior.

-

Voltage-Clamp and Data Acquisition: A specialized amplifier holds the membrane potential at a desired level and records the current required to do so, which corresponds to the ion flow across the membrane.

The diagram below outlines the workflow for a typical whole-cell patch-clamp experiment.

Figure 2: Workflow for a Whole-Cell Patch-Clamp Experiment. This illustrates the steps to measure sodium currents and assess drug effects.

Voltage Protocol to Demonstrate Use-Dependence

To demonstrate use-dependent block, a train of depolarizing pulses is applied to mimic a fast heart rate.

-

Holding Potential: The cell is held at a negative potential (e.g., -120 mV) where most sodium channels are in the resting state.

-

Pulse Train: A series of short depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a high frequency (e.g., 5-10 Hz).

-

Measurement: The peak inward sodium current is measured for each pulse in the train.

-

Observation: In the presence of this compound, the peak current will progressively decrease with each successive pulse, demonstrating the accumulation of block.

Figure 3: Logic of a Use-Dependence Voltage Protocol. This diagram shows the experimental logic to demonstrate frequency-dependent channel blockade.

Protocol to Measure Recovery from Inactivation

This protocol measures the time it takes for channels to recover from the inactivated state and become available to open again. This compound significantly slows this process.

-

Conditioning Pulse (P1): A long depolarizing pulse (e.g., to -10 mV for 500 ms) is applied to inactivate all sodium channels.

-

Recovery Interval: The membrane is repolarized to a negative potential (e.g., -120 mV) for a variable duration (Δt).

-

Test Pulse (P2): A second depolarizing pulse (to -10 mV) is applied to measure the fraction of channels that have recovered from inactivation and are now available to open.

-

Measurement: The peak current from P2 is normalized to the peak current from P1 (or a control pulse).

-

Analysis: By plotting the normalized current as a function of Δt, a time constant (τ) of recovery can be calculated. In the presence of this compound, this τ will be significantly prolonged.

The this compound Binding Site

While a high-resolution crystal structure of this compound bound to Nav1.5 is not available, extensive research on related Class I drugs, particularly flecainide, and mutagenesis studies have identified the binding site within the inner pore of the channel.[7]

The binding site is located in the central cavity, below the selectivity filter, and is formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the Nav1.5 channel.[6][7] Key residues implicated in the binding of local anesthetics and Class I antiarrhythmics include a critical phenylalanine residue at position 1762 (F1762) in domain IV (homologous to F1760 in other notations) and a tyrosine at position 1767.[8][9] Hydrophobic and π-π stacking interactions with these aromatic residues are crucial for drug binding.[6][8]

The diagram below shows a simplified representation of the Nav1.5 pore and the location of the this compound binding site.

References

- 1. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Rise and Fall of a Potent Antiarrhythmic: A Technical History of Encainide Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Encainide hydrochloride, a Class IC antiarrhythmic agent, represents a pivotal and cautionary tale in the history of cardiac drug development. Initially lauded for its potent efficacy in suppressing ventricular arrhythmias, its trajectory was dramatically altered by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which revealed a paradoxical increase in mortality. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate withdrawal of this compound, with a focus on the experimental data and protocols that defined its journey.

Discovery and Early Development

This compound was developed during a period of intense research into novel treatments for cardiac rhythm disturbances. As a benzanilide derivative, its development was rooted in the exploration of compounds capable of modulating cardiac ion channels.[1][2]

Synthesis Protocol

The synthesis of this compound hydrochloride involves the reaction of 2-(2-aminophenethyl)-1-methylpiperidine with p-anisoyl chloride. A common laboratory-scale protocol is as follows:

-

Dissolve unpurified 2-(2-aminophenethyl)-1-methylpiperidine in dry acetone.

-

Add p-anisoyl chloride to the solution.

-

Stir the reaction mixture for approximately 16 hours.

-

Cool the mixture to 5°C and filter the resulting solid.

-

Wash the solid with cold acetone and dry it under a vacuum.

-

Recrystallize the dried solid from an isopropanol-methanol mixture to yield this compound hydrochloride.[3]

Mechanism of Action and Pharmacodynamics

This compound is a potent voltage-gated sodium channel blocker.[1][4] Its primary mechanism of action is the blockade of the fast sodium channels in cardiac cells, which slows the influx of sodium ions during Phase 0 of the cardiac action potential.[5][6] This action leads to a decrease in the rate of depolarization, thereby reducing the conduction velocity of the electrical impulse through the myocardium.[5]

This effect is most pronounced in the His-Purkinje system.[4][7] The electrocardiogram (ECG) of patients treated with this compound typically shows a prolongation of the QRS complex, reflecting the slowed ventricular conduction.[5] this compound also has a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.[5] The overall effect is a stabilization of the cardiac membrane and suppression of the abnormal automaticity and re-entrant circuits that cause arrhythmias.[5][6]

Pharmacokinetics

This compound is administered orally and is well-absorbed from the gastrointestinal tract.[5][6] It undergoes extensive first-pass metabolism in the liver, a process that is genetically determined and follows a polymorphic distribution linked to the 4-hydroxylation of debrisoquine.[8][9]

Metabolizer Phenotypes

-

Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals have a high degree of first-pass metabolism, resulting in an oral bioavailability of only about 30%.[8] The elimination half-life of this compound in EMs is approximately 2.5 hours.[8] The primary active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), are present in higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[5][8][9]

-

Poor Metabolizers (PM): This group, making up less than 10% of the population, has a much lower first-pass metabolism, leading to a higher oral bioavailability of around 88%.[8] The elimination half-life of this compound is significantly longer in PMs, ranging from 8 to 11 hours.[8] In these individuals, plasma concentrations of the active metabolites are very low or undetectable, and the therapeutic effect is primarily due to the parent drug.[9]

The following table summarizes the key pharmacokinetic parameters of this compound:

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Oral Bioavailability | ~30%[8] | ~88%[8] |

| Elimination Half-life | ~2.5 hours[8] | 8-11 hours[8] |

| Systemic Clearance | ~1.8 L/min[8] | ~0.2 L/min[8] |

| Primary Active Moiety | ODE and 3-MODE[5][8][9] | This compound[9] |

The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark multicenter, randomized, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (VPCs) in survivors of myocardial infarction would reduce the risk of arrhythmic death.[10][11][12]

Experimental Protocol

-

Patient Population: The trial enrolled patients who had experienced a myocardial infarction and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more VPCs per hour.[13]

-

Study Design: The study had an initial open-label titration phase to identify patients whose arrhythmias were suppressed by one of the study drugs (this compound, flecainide, or moricizine).[13][14] Responders were then randomized to receive either the active drug or a placebo in a double-blind fashion.[13][14]

-

Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest.[13]

The following diagram illustrates the workflow of the CAST trial:

References

- 1. This compound | C22H28N2O2 | CID 48041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. エンカイニド 塩酸塩 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cardiac Arrhythmia Suppression Trial: background, interim results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mortality following ventricular arrhythmia suppression by this compound, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Encainide's Proarrhythmic Profile and the Landmark Cardiac Arrhythmia Suppression Trial (CAST): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the proarrhythmic effects of the Class IC antiarrhythmic agent, encainide, with a primary focus on the pivotal findings of the Cardiac Arrhythmia Suppression Trial (CAST). The document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols from the CAST trial, and a quantitative analysis of the trial's outcomes, which fundamentally reshaped the landscape of antiarrhythmic drug development and clinical practice.

Introduction: The Paradox of Arrhythmia Suppression

Ventricular arrhythmias, particularly in the post-myocardial infarction (MI) setting, have long been associated with an increased risk of sudden cardiac death. The prevailing hypothesis in the 1980s was that the pharmacological suppression of these arrhythmias would lead to a reduction in mortality. This compound, a potent Class IC antiarrhythmic agent, was effective in suppressing ventricular premature complexes (VPCs) and was thus a candidate for testing this hypothesis.[1][2] However, the Cardiac Arrhythmia Suppression Trial (CAST) yielded unexpected and paradigm-shifting results, revealing a significant increase in mortality in patients treated with this compound and another Class IC agent, flecainide, despite successful arrhythmia suppression.[3][4] This guide delves into the scientific underpinnings of this paradox.

This compound: Mechanism of Action and Electrophysiological Effects

This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in the cardiac cell membrane.[5][6] This action has several key electrophysiological consequences:

-

Potent Sodium Channel Blockade: this compound exhibits a high affinity for the open state of the sodium channel and dissociates slowly, leading to a marked depression of the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0).[7][8]

-

Slowed Conduction: The profound sodium channel blockade results in a significant slowing of impulse conduction through the His-Purkinje system and ventricular myocardium, which is reflected as a widening of the QRS complex on the electrocardiogram (ECG).[1][9]

-

Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, this compound has little to no effect on the duration of the action potential or the QT interval.[1][7]

This compound is extensively metabolized in the liver to active metabolites, O-demethyl this compound (ODE) and 3-methoxy-ODE (MODE), which also possess potent sodium channel blocking activity and contribute to the drug's overall effect.[1][5]

The Cardiac Arrhythmia Suppression Trial (CAST): A Deep Dive

The CAST was a landmark multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in post-MI patients would reduce mortality.[10][11]

Experimental Protocols

The trial was conducted in two main phases: an open-label dose-titration phase followed by a double-blind, placebo-controlled treatment phase.

3.1.1. Patient Screening and Enrollment

-

Inclusion Criteria:

-

Patients who had experienced a myocardial infarction 6 days to 2 years prior to enrollment.[1]

-

Presence of asymptomatic or mildly symptomatic ventricular arrhythmias, defined as an average of at least 6 ventricular premature complexes (VPCs) per hour on a 24- to 48-hour Holter monitor recording.[11]

-

Left ventricular ejection fraction (LVEF) of ≤55% if the MI was within the past 90 days, or ≤40% if the MI was more than 90 days prior.[11]

-

-

Exclusion Criteria:

-

Ventricular arrhythmias causing severe symptoms (e.g., syncope).

-

Sustained ventricular tachycardia.

-

Contraindications to Class IC antiarrhythmic drugs.

-

Other life-threatening conditions.[11]

-

3.1.2. Open-Label Dose-Titration Phase

The primary objective of this phase was to identify an effective and well-tolerated dose of an antiarrhythmic agent (this compound, flecainide, or moricizine) for each patient.

-

Procedure:

-

Patients who met the screening criteria entered an open-label phase where they were started on one of the active drugs.

-

The dosage was progressively increased until either the target level of arrhythmia suppression was achieved, or the patient experienced intolerable side effects.

-

Holter monitoring was repeated at each dose level to assess the degree of arrhythmia suppression.

-

-

Definition of Successful Arrhythmia Suppression:

-

At least an 80% reduction in the frequency of VPCs.

-

At least a 90% reduction in runs of unsustained ventricular tachycardia.[11]

-

3.1.3. Double-Blind, Placebo-Controlled Phase

Patients who demonstrated successful and well-tolerated arrhythmia suppression during the open-label phase were then randomized to receive either the effective dose of the active drug or a matching placebo.

-

Randomization: Patients were randomly assigned in a double-blind manner to the active drug or placebo group.

-

Follow-up: Patients were followed for a planned period of three years, with regular assessments of their cardiac status and the occurrence of the primary endpoint.

-

Primary Endpoint: The primary endpoint of the study was death from any cause or cardiac arrest with resuscitation.

CAST Results: The Proarrhythmic Effect Unveiled

The this compound and flecainide arms of the CAST were terminated prematurely due to a clear and significant increase in mortality in the active treatment groups compared to the placebo group.[10]

Data Presentation

| Outcome | This compound/Flecainide Group | Placebo Group | Relative Risk | p-value |

| Mortality from Arrhythmia | 43 | 16 | 2.64 | 0.0004 |

| Mortality from Any Cause | 63 | 26 | 2.38 | <0.001 |

| Death or Cardiac Arrest | 59 | 22 | 2.5 | 0.0006 |

| Non-arrhythmic Cardiac Deaths | 17 | 5 | - | 0.01 |

Data compiled from the final report of the Cardiac Arrhythmia Suppression Trial Investigators.

These results demonstrated a clear proarrhythmic effect of this compound and flecainide in the post-MI population, where the drugs, despite effectively suppressing asymptomatic VPCs, led to an increased risk of life-threatening arrhythmias and sudden cardiac death.[3][4]

Visualizing the Core Concepts

This compound's Mechanism and the CAST Paradox

Caption: this compound's intended effect versus the paradoxical outcome in CAST.

The Cardiac Arrhythmia Suppression Trial (CAST) Workflow

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]

- 3. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]

- 4. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]

- 5. Beta-blocker therapy in the Cardiac Arrhythmia Suppression Trial. CAST Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cardiac Arrhythmia Suppression Trial II - American College of Cardiology [acc.org]

- 8. castoredc.com [castoredc.com]

- 9. Methods for assessing quality of life in the cardiac arrhythmia suppression trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinConnect | Cardiac Arrhythmia Suppression Trial (CAST) [clinconnect.io]

- 11. Events in the Cardiac Arrhythmia Suppression Trial (CAST): mortality in patients surviving open label titration but not randomized to double-blind therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Kinetics of Encainide to Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels (VGSCs), primarily the NaV1.5 isoform prevalent in cardiac tissue.[1][2][3] Its clinical use has been largely discontinued due to proarrhythmic concerns, but its unique binding kinetics continue to make it a valuable tool for research into the structure and function of sodium channels and the mechanisms of state-dependent drug binding. This guide provides a comprehensive overview of the binding kinetics of this compound and its active metabolites to VGSCs, detailing the quantitative data available, the experimental protocols used to obtain this data, and the conceptual models that describe its interaction with the channel.

This compound's antiarrhythmic action is primarily mediated through its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[4][5][6] These metabolites are potent sodium channel blockers and are responsible for the majority of the clinical effects observed during this compound therapy.[7][8]

Core Concepts: State-Dependent Binding and the Modulated Receptor Hypothesis

The interaction of this compound with sodium channels is best understood through the lens of the modulated receptor hypothesis . This model posits that the affinity of a drug for the channel is dependent on the conformational state of the channel: resting, open, or inactivated.[9] Class I antiarrhythmic drugs typically exhibit higher affinity for the open and/or inactivated states than for the resting state. This state-dependent binding leads to the phenomenon of use-dependent block , where the degree of channel inhibition increases with the frequency of channel opening (i.e., at faster heart rates).[9]

This compound and its metabolites are characterized by their slow binding and unbinding kinetics, a hallmark of Class IC agents. This slow dissociation from the sodium channel is a key determinant of its electrophysiological effects.

Quantitative Binding Kinetics

While extensive quantitative data on the binding kinetics of this compound and its metabolites are not as readily available as for other Class I drugs like flecainide, key parameters have been reported that describe their interaction with sodium channels.

| Compound | Parameter | Value | Channel State | Experimental Condition |

| This compound | Time Constant of Recovery from Block (τ) | > 20 seconds | Repolarized/Resting | In vitro studies[1] |

| O-demethyl this compound (ODE) | Time Constant of Recovery from Block (τ) | ~25 seconds | Diastolic/Resting | Warmer temperatures[10] |

Note: The time constant of recovery from block provides an indirect measure of the dissociation rate constant (k_off). A longer time constant indicates a slower off-rate and more prolonged channel blockade.

For comparative context, the binding kinetics of flecainide , another Class IC antiarrhythmic, have been more extensively characterized:

| Compound | Parameter | Value | Channel State | Experimental Condition |

| Flecainide | IC50 (Use-Dependent Block) | 7.4 µM | Activated/Open | Repetitive pulsing at 10 Hz[11] |

| IC50 (Resting Block) | 345 µM | Resting | Infrequent pulsing[11] | |

| KD (Open Channel Block) | 11 µM | Open | Non-inactivating mutant NaV1.5[12] | |

| Association Rate Constant (k_on) | 1.1 µM⁻¹s⁻¹ | Open | Non-inactivating mutant NaV1.5[11] | |

| Dissociation Rate Constant (k_off) | 12 s⁻¹ | Open | Non-inactivating mutant NaV1.5[11] |

Experimental Protocols

The characterization of this compound's binding kinetics relies on a variety of electrophysiological and biochemical techniques.

Whole-Cell Patch Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on sodium channel function in isolated cells.

General Protocol:

-

Cell Preparation: Mammalian cell lines (e.g., HEK293) stably expressing the human NaV1.5 channel are commonly used.

-

Recording Configuration: The whole-cell patch clamp configuration is established to allow control of the cell's membrane potential and recording of the resulting sodium currents.

-

Solutions: The extracellular solution contains a physiological concentration of sodium ions, while the intracellular solution is formulated to isolate the sodium current.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to probe the state-dependent binding of the drug.

Specific Voltage Protocols to Assess this compound Binding:

-

Tonic Block Protocol: To determine the affinity for the resting state, long inter-pulse intervals (e.g., 30-60 seconds) are used to allow for complete recovery from any block between depolarizing pulses. The holding potential is typically set to a hyperpolarized level (e.g., -120 mV to -140 mV) to ensure most channels are in the resting state.

-

Use-Dependent Block Protocol: To assess binding to the open and inactivated states, a train of depolarizing pulses at a physiological frequency (e.g., 1-10 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train reflects the accumulation of blocked channels.

-

Recovery from Block Protocol: To measure the dissociation rate, a train of pulses is applied to induce block, followed by a variable recovery period at a hyperpolarized potential before a test pulse is delivered. The time course of the recovery of the sodium current provides an estimate of the off-rate.

Radioligand Binding Assays

Radioligand binding assays can be used to directly measure the affinity of a drug for the sodium channel.

General Protocol:

-

Membrane Preparation: Membranes expressing the sodium channel are isolated from cells or tissues.

-

Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxin) is used.

-

Competition Assay: The ability of unlabeled this compound to displace the radioligand from its binding site is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized through the following diagrams.

Caption: Metabolic activation and mechanism of action of this compound.

Caption: Modulated receptor model for this compound binding.

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

This compound and its active metabolites, ODE and MODE, are potent blockers of voltage-gated sodium channels with characteristic slow binding and unbinding kinetics. Their interaction with the NaV1.5 channel is state-dependent, with a higher affinity for the open and inactivated states, leading to significant use-dependent block. While a complete quantitative dataset of its binding kinetics is not as robust as for some other Class I antiarrhythmics, the available data on its slow recovery from block underscores its prolonged channel interaction. The experimental protocols and conceptual models outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate binding kinetics of this compound and to leverage this knowledge in the study of sodium channel pharmacology.

References

- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C22H28N2O2 | CID 48041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl this compound in isolated guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Encainide's Historical Role in Ventricular Tachycardia Management: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide, a Class IC antiarrhythmic agent, was historically utilized for the management of ventricular tachyarrhythmias. Its potent sodium channel blocking properties demonstrated considerable efficacy in suppressing ventricular premature complexes. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed a paradoxical increase in mortality in post-myocardial infarction patients treated with this compound, despite successful arrhythmia suppression. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its clinical pharmacology, pivotal clinical trial data, and the ultimate reasons for its withdrawal from the market. Detailed experimental protocols from key studies are presented, alongside quantitative data summaries and visualizations of its signaling pathway and the CAST workflow.

Introduction

Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia that has historically posed a significant therapeutic challenge.[1] The development of antiarrhythmic drugs has been a cornerstone of VT management, with various agents targeting the underlying electrophysiological mechanisms. This compound hydrochloride emerged in the late 20th century as a potent Class IC antiarrhythmic drug, showing promise in the treatment of ventricular arrhythmias, including ventricular tachycardia.[2][3] Its primary therapeutic indication was for life-threatening ventricular arrhythmias.[4]

Mechanism of Action and Electrophysiology

This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac cells.[5][6] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and intraventricular pathways.[5][7] this compound has a slow dissociation from the sodium channel, which contributes to its potent effect.[8]

The electrophysiological effects of this compound include:

-

Decreased maximum rate of phase 0 depolarization. [9]

-

Increased atrial and ventricular effective refractory periods. [9]

-

Prolongation of the PR, QRS, and H-V intervals on the electrocardiogram (ECG). [3][9]

-

Minimal effect on the action potential duration and the JT interval. [9] The QT interval increases primarily due to the widening of the QRS complex.[9]

These actions collectively suppress the ectopic foci and re-entrant circuits that underlie ventricular tachycardia.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in a cardiac myocyte.

Clinical Pharmacology and Metabolism

This compound is administered orally and undergoes extensive first-pass metabolism in the liver.[2][6] Its metabolism is polymorphic and dependent on the genetic expression of the debrisoquine 4-hydroxylase enzyme (CYP2D6).[10]

-

Extensive Metabolizers (EMs): Comprising over 90% of the population, EMs rapidly metabolize this compound into two active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[9][10] In EMs, these metabolites are present at higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[4][11]

-

Poor Metabolizers (PMs): In this smaller subset of patients, the metabolism of this compound is significantly slower, leading to higher plasma concentrations of the parent drug and lower levels of the active metabolites.[10]

The antiarrhythmic activity of this compound is therefore a composite of the parent drug and its active metabolites.[4]

Clinical Efficacy in Ventricular Tachycardia

Prior to the widespread understanding of its long-term risks, this compound demonstrated significant efficacy in suppressing ventricular arrhythmias. Clinical trials showed that this compound could effectively reduce the frequency of premature ventricular complexes (PVCs) by at least 75% in approximately 80% of patients and abolish ventricular tachycardia in a similar proportion.[12]

In a study of patients with refractory recurrent ventricular tachycardia, this compound completely eliminated recurrence in 54% of patients at 6 months of therapy.[3] However, its efficacy was noted to be lower in patients with sustained ventricular tachycardia compared to those with excessive PVCs.[9]

Table 1: Summary of this compound Efficacy in Ventricular Arrhythmias from Pre-CAST Studies

| Study Population | Efficacy Endpoint | Response Rate | Citation |

| Benign or potentially lethal ventricular arrhythmias | ≥75% decrease in PVC frequency | ~80% | [12] |

| Benign or potentially lethal ventricular arrhythmias | Abolition of ventricular tachycardia | ~80% | [12] |

| Refractory recurrent ventricular tachycardia | Complete elimination of VT recurrence at 6 months | 54% | [3] |

| Lethal ventricular arrhythmias (inducible sustained VT) | Prevention of VT initiation (intravenous) | 21% | [13] |

| Refractory sustained VT | Prevention of VT initiation (oral) | 30% | [13] |

The Cardiac Arrhythmia Suppression Trial (CAST)

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce mortality.[14][15]

Experimental Protocol of CAST (this compound Arm)

-

Patient Population: Patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias (at least 6 ventricular premature depolarizations per hour).[15]

-

Study Design: A two-phase trial.

-

Open-label Titration Phase: Patients were treated with this compound, flecainide, or moricizine to determine if their arrhythmia could be suppressed.[16]

-

Double-blind Randomized Phase: Patients whose arrhythmias were successfully suppressed were randomized to receive either the active drug that was effective for them or a placebo.[14]

-

-

Endpoints:

-

Drug Regimen (this compound): The initial recommended dose was 25 mg three times a day, which could be titrated up to 35 mg and 50 mg three times a day as needed for arrhythmia suppression.[17]

CAST Experimental Workflow

Caption: The experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).

CAST Results and Proarrhythmic Effects

The results of CAST were unexpected and practice-changing. The this compound and flecainide arms of the trial were prematurely terminated due to a significant increase in mortality in the active treatment groups compared to placebo.[14][18]

Table 2: Mortality Data from the Cardiac Arrhythmia Suppression Trial (CAST) - this compound/Flecainide Arms

| Outcome | Active Drug (this compound or Flecainide) | Placebo | Relative Risk (95% CI) | p-value | Citation |

| Total Mortality | |||||

| Number of Patients | 755 | 743 | [19] | ||

| Number of Deaths | 63 (8.3%) | 26 (3.5%) | 2.5 (1.6 - 4.5) | <0.001 | [18][19] |

| Death from Arrhythmia or Cardiac Arrest | |||||

| Number of Patients | 730 | 725 | [18] | ||

| Number of Events | 33 (4.5%) | 9 (1.2%) | 3.6 (1.7 - 8.5) | 0.0004 | [14][18] |

| Death from Non-arrhythmic Cardiac Causes | |||||

| Number of Patients | 730 | 725 | [14] | ||

| Number of Deaths | 17 | 5 | 0.01 | [14] |

The trial demonstrated that while this compound was effective at suppressing asymptomatic ventricular arrhythmias, this did not translate to a survival benefit and, in fact, was associated with an increased risk of sudden cardiac death.[20] This phenomenon is known as a proarrhythmic effect, where an antiarrhythmic drug can paradoxically worsen or precipitate new arrhythmias.[9] The overall incidence of proarrhythmia with this compound was reported to be around 10%, with a higher incidence in patients with underlying heart disease and sustained VT.[9]

Withdrawal from the Market and Legacy

The definitive results of the CAST led to a profound shift in the management of ventricular arrhythmias. The manufacturer of Enkaid (this compound hydrochloride) voluntarily withdrew the product from the US market on December 16, 1991.[5] The trial highlighted the critical lesson that suppression of a surrogate endpoint (ventricular ectopy) does not necessarily lead to improved clinical outcomes and can be harmful.

The legacy of this compound and the CAST trial includes:

-

A greater emphasis on risk stratification and the treatment of underlying cardiac conditions rather than solely focusing on arrhythmia suppression.

-

Increased caution in the use of Class IC antiarrhythmic agents, particularly in patients with structural heart disease.

-

A fundamental change in the design and interpretation of antiarrhythmic drug trials, with a greater focus on hard clinical endpoints such as mortality.

Conclusion

This compound's history serves as a critical case study in cardiovascular drug development. While it demonstrated potent antiarrhythmic effects based on its mechanism of action, its clinical use was ultimately curtailed by the revelation of significant proarrhythmic effects and increased mortality in a high-risk population. The data from the Cardiac Arrhythmia Suppression Trial fundamentally altered the therapeutic landscape for ventricular tachycardia, emphasizing the importance of robust clinical trials with mortality endpoints and a cautious approach to arrhythmia suppression, particularly in patients with structural heart disease. The lessons learned from this compound continue to influence the development and clinical application of antiarrhythmic therapies today.

References

- 1. Ventricular tachycardia: historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in lethal ventricular arrhythmias evaluated by electrophysiologic testing and decrease in symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hrsonline.org [hrsonline.org]

- 15. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Dosing recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jwatch.org [jwatch.org]

- 20. pure.psu.edu [pure.psu.edu]

Molecular Basis for Encainide's Class IC Antiarrhythmic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent, historically used in the management of ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of cardiac voltage-gated sodium channels (Nav1.5), leading to a pronounced depression of the rapid upstroke (Phase 0) of the cardiac action potential.[3] This comprehensive guide delves into the molecular underpinnings of this compound's therapeutic and proarrhythmic effects, with a focus on its interaction with the Nav1.5 channel, the role of its active metabolites, and the principles of its state- and use-dependent channel blockade. While this compound itself is no longer in widespread clinical use due to proarrhythmic concerns highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), understanding its molecular pharmacology remains highly relevant for the development of safer and more effective antiarrhythmic drugs.[4]

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by binding to and inhibiting the voltage-gated sodium channel Nav1.5, the primary channel responsible for the initiation and propagation of the action potential in cardiac myocytes.[3][5] As a Class IC agent, this compound exhibits a profound depression of the maximum rate of depolarization (Vmax) with minimal effect on the action potential duration (APD).[6] This potent Vmax reduction leads to a slowing of conduction velocity throughout the cardiac tissue, which is reflected in a widening of the QRS complex on an electrocardiogram (ECG).[3]

A hallmark of this compound's interaction with the Nav1.5 channel is its slow kinetics of binding and unbinding.[6] This results in a significant accumulation of block at faster heart rates, a phenomenon known as "use-dependence," and a preference for binding to channels in the open and inactivated states over the resting state, termed "state-dependence."[5][7]

The Role of Active Metabolites

This compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into two major active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-methoxy-ODE).[7][8] These metabolites are not only active but are often more potent than the parent compound and have longer half-lives, contributing significantly to the overall antiarrhythmic and electrophysiological effects observed during chronic therapy.[6][9][10] In fact, in individuals who are extensive metabolizers of this compound, the antiarrhythmic effects are thought to be primarily mediated by ODE and 3-methoxy-ODE.[7][8]

Quantitative Analysis of Electrophysiological Effects

The following tables summarize the quantitative data available for this compound and its metabolites, as well as for the structurally similar Class IC antiarrhythmic, flecainide, which serves as a valuable comparator in the absence of complete data for this compound.

| Compound | Channel | IC50 | Holding Potential | Cell Type | Reference |

| Flecainide | hNav1.5 | 10.7 µM | - | IonWorks platform | [1] |

| Flecainide | hNav1.5 | 345 µM (Resting State) | - | Xenopus oocytes | [10][11] |

| Flecainide | hNav1.5 | 7.4 µM (Use-dependent) | - | Xenopus oocytes | [10][11] |

| Flecainide | hNav1.5 | 5.5 ± 0.8 µM | -95 mV | HEK293 cells | [12] |

| This compound | Kv channels | 8.91 ± 1.75 µM | -80 mV | Rabbit coronary arterial smooth muscle cells | [13] |

Table 1: Comparative IC50 Values for Sodium Channel Blockade. Note the significant difference in flecainide's IC50 between resting and use-dependent states, highlighting the principle of state-dependent binding. Data for this compound's direct effect on Nav1.5 is limited in the public domain.

| Parameter | This compound | O-demethyl this compound (ODE) | Reference |

| Recovery Time Constant from Use-Dependent Block | 120 seconds | 300 seconds | [6] |

| Vmax Reduction (at 180 bpm) | -53% | -47% | [6] |

Table 2: Kinetic Parameters of Use-Dependent Block. The slower recovery from block by ODE contributes to its potent effect at higher heart rates.

| Parameter | This compound | O-demethyl this compound (ODE) | 3-methoxy-O-demethyl this compound (MODE) | Reference |

| Atrial Effective Refractory Period | Increased | No significant change | Prolonged | [9] |

| Ventricular Effective Refractory Period | No significant change | No significant change | Prolonged | [9] |

| His-Purkinje Conduction (HV interval) | Prolonged | Prolonged | Prolonged | [10] |

| AV Nodal Conduction (AH interval) | Minimal effect | Prolonged | Prolonged | [10] |

Table 3: Comparative Electrophysiological Effects of this compound and its Metabolites. This table highlights the distinct contributions of the parent drug and its metabolites to the overall electrophysiological profile.

Signaling Pathways and Logical Relationships

The antiarrhythmic activity of this compound is a direct consequence of its interaction with the Nav1.5 sodium channel. The following diagrams illustrate the logical flow of this interaction and the state-dependent nature of the blockade.

Figure 1: this compound's metabolic pathway and its ultimate effect on cardiac conduction.

Figure 2: State-dependent blockade of the Nav1.5 channel by this compound and its metabolites.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's molecular pharmacology.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effect of this compound and its metabolites on the function of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently or stably transfected with a plasmid containing the cDNA for the human SCN5A gene, which encodes the α-subunit of the Nav1.5 channel.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

The external solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

Sodium currents are elicited by depolarizing voltage steps. To assess use-dependent block, a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 1-10 Hz) is applied.

-

-

Drug Application: this compound or its metabolites are dissolved in the external solution and perfused onto the cell. The effect of the drug on the peak and late sodium current is measured.

-

Data Analysis: The concentration-response relationship is determined by fitting the data with the Hill equation to calculate the IC50 value. The kinetics of block (kon and koff) can be derived from the time course of current decay during a depolarizing pulse and the time course of recovery from block.

Figure 3: Workflow for a typical whole-cell voltage-clamp experiment.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues in the Nav1.5 channel that are critical for the binding of this compound.

Methodology:

-

Mutagenesis: A plasmid containing the wild-type SCN5A cDNA is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide change to alter a specific amino acid residue. For example, residues in the S6 transmembrane segments of domains III and IV, which are known to be involved in local anesthetic binding, are common targets.[3]

-

Verification: The mutated plasmid is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Expression and Analysis: The mutated SCN5A is transfected into HEK293 cells, and whole-cell voltage-clamp recordings are performed as described above. The effect of this compound on the mutated channels is compared to its effect on wild-type channels. A significant reduction or loss of drug potency in the mutant channel suggests that the mutated residue is involved in drug binding.

Conclusion

This compound's Class IC antiarrhythmic activity is fundamentally rooted in its potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5. The slow kinetics of its interaction with the channel, coupled with the significant contribution of its more potent and longer-lasting active metabolites, ODE and 3-methoxy-ODE, results in a marked slowing of cardiac conduction, particularly at higher heart rates. While its clinical utility has been overshadowed by proarrhythmic risks, a detailed understanding of its molecular pharmacology provides a critical framework for the rational design of future antiarrhythmic therapies with improved safety profiles. Further research, including site-directed mutagenesis and co-crystallography studies, would provide a more complete picture of the precise binding site and the molecular determinants of this compound's interaction with the Nav1.5 channel.

References

- 1. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel SCN5A Mutation Associated with Drug Induced Brugada Type ECG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Encainide's Impact on His-Purkinje System Conduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encainide, a potent Class IC antiarrhythmic agent, exerts a significant and selective effect on the His-Purkinje system, markedly slowing conduction velocity. This comprehensive technical guide synthesizes findings from key clinical investigations to provide an in-depth understanding of this compound's electrophysiological impact, detailing its mechanism of action, quantitative effects on cardiac conduction intervals, and the experimental protocols used for its evaluation. As a potent sodium channel antagonist, this compound's primary action is the blockade of voltage-gated sodium channels, which is more pronounced in the rapidly conducting tissues of the His-Purkinje system. This guide is intended to serve as a critical resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1] By binding to these channels, it slows the influx of sodium ions during Phase 0 of the cardiac action potential, thereby reducing the rate of depolarization and decreasing the velocity of impulse conduction through the myocardium.[1] This effect is particularly pronounced in the His-Purkinje system, leading to a significant prolongation of conduction time through this specialized tissue.[2][3] this compound is metabolized in the liver to two active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess antiarrhythmic properties and contribute to the drug's overall electrophysiological effects.[4][5]

Quantitative Electrophysiological Effects

The administration of this compound results in measurable changes in cardiac conduction intervals, most notably the HV interval (a measure of conduction time from the bundle of His to the ventricular myocardium) and the QRS duration on the surface electrocardiogram (ECG), which reflects ventricular depolarization.

Numerous studies have quantified these effects. Intravenous administration of this compound has been shown to significantly prolong the H-V and QRS intervals.[6] One study involving patients with coronary artery disease demonstrated an average increase of 31% in the HV interval and 18% in the QRS duration following intravenous infusion of this compound.[6] Oral administration of this compound has also been shown to significantly lengthen the A-H interval, H-V interval, and QRS duration.[7]

The following table summarizes the quantitative impact of this compound on key electrophysiological parameters as reported in various clinical studies.

| Parameter | Administration Route | Dosage | Baseline Value (mean ± SD) | Post-Encainide Value (mean ± SD) | Percentage Change | Study Population |

| HV Interval | Intravenous | 0.6-0.9 mg/kg over 15 min | Not specified | Not specified | +31% (± 7%) | 10 patients with coronary artery disease[6] |

| QRS Duration | Intravenous | 0.6-0.9 mg/kg over 15 min | Not specified | Not specified | +18% (± 9%) | 10 patients with coronary artery disease[6] |

| HV Interval | Oral | 100-300 mg/day | 47.5 ± 7.8 ms | 67.1 ± 12.9 ms | +41.3% | 15 patients[7] |

| QRS Duration | Oral | 100-300 mg/day | 103.5 ± 30.9 ms | 132.3 ± 35.7 ms | +27.8% | 15 patients[7] |

| A-H Interval | Oral | 100-300 mg/day | 74.5 ± 21.5 ms | 105.5 ± 39.1 ms | +41.1% | 15 patients[7] |

Experimental Protocols

The evaluation of this compound's electrophysiological effects has been conducted through rigorous clinical and preclinical studies. A typical experimental protocol for assessing the impact of this compound on the His-Purkinje system in human subjects involves intracardiac electrophysiologic studies.

Methodology for Intracardiac Electrophysiology Study:

-

Patient Preparation: Subjects are brought to the electrophysiology laboratory in a post-absorptive state. All cardioactive medications are typically withheld for a specified period before the study.

-

Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted percutaneously into a femoral vein and advanced under fluoroscopic guidance to various intracardiac positions, including the high right atrium, the region of the bundle of His, and the right ventricular apex.

-

Baseline Measurements: Following catheter placement, baseline electrophysiological parameters are recorded. This includes the measurement of standard cardiac conduction intervals:

-

A-H interval: Reflects conduction time through the atrioventricular (AV) node.

-

H-V interval: Represents conduction time through the His-Purkinje system.

-

QRS duration: Indicates the total time for ventricular depolarization.

-

Other parameters such as sinus nodal recovery time, Wenckebach cycle length, and atrial and ventricular refractory periods are also assessed.[6]

-

-

Drug Administration: this compound is administered either intravenously over a set period (e.g., 0.6-0.9 mg/kg over 15 minutes) or orally for a specified duration (e.g., 100-300 mg/day for at least 3 days).[6][7]

-

Post-Administration Measurements: After drug administration, the complete set of electrophysiological measurements is repeated to assess the drug's effects. Plasma concentrations of this compound and its metabolites may also be measured.[6]

-

Data Analysis: The pre- and post-drug administration data are then statistically analyzed to determine the significance of any changes in the measured electrophysiological parameters.

Visualizations

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

Caption: this compound's mechanism of action on the cardiac sodium channel.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical electrophysiologic effects of this compound, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Arrhythmogenic Potential of Encainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent, historically used for the management of ventricular and supraventricular arrhythmias.[1][2][3] However, its clinical use has been dramatically curtailed due to a significant proarrhythmic potential, most notably demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST).[4][5] This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's arrhythmogenic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

This compound exerts its primary antiarrhythmic effect through potent blockade of cardiac sodium channels, which slows the influx of sodium ions during phase 0 of the cardiac action potential.[6][7] This action reduces the rate of depolarization and decreases the conduction velocity of the electrical impulse through the myocardium.[1][7] While effective in suppressing certain arrhythmias, this mechanism can also create the substrate for re-entrant arrhythmias, particularly in the context of structural heart disease.

Electrophysiological Profile and Proarrhythmic Mechanisms

This compound's electrophysiological effects are complex and are significantly influenced by its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][8] The metabolic pathway and genetic polymorphism in cytochrome P450 enzymes lead to variable plasma concentrations of the parent drug and its more potent metabolites, resulting in inter-individual differences in drug response.[9][10]

Ion Channel Effects

This compound and its metabolites are potent blockers of the fast sodium current (INa).[6] This blockade is characterized by slow dissociation from the channel, leading to a use-dependent effect where the block is more pronounced at faster heart rates.[6] In addition to sodium channel blockade, this compound has been shown to inhibit voltage-gated potassium channels (Kv), specifically the Kv1.5 subtype, with an IC50 of 8.91 ± 1.75 μM.[11][12] This potassium channel blockade can contribute to alterations in cardiac repolarization.

| Compound | Target Ion Channel | Potency (IC50) | Key Effects |

| This compound | Fast Sodium Channel (INa) | Not explicitly stated in search results | Potent blockade, slows conduction velocity[6][7] |

| This compound | Voltage-gated Potassium Channel (Kv) | 8.91 ± 1.75 μM | Inhibition of Kv1.5 subtype[11][12] |

| O-demethyl this compound (ODE) | Fast Sodium Channel (INa) | More potent than this compound | Major contributor to QRS prolongation and antiarrhythmic/proarrhythmic effects in extensive metabolizers[8] |

| 3-methoxy-O-demethyl this compound (3-MODE) | Not explicitly stated in search results | Contributes to QTc prolongation | Has a significant effect on prolonging repolarization[8][13] |

Effects on Cardiac Action Potential and ECG Intervals

The primary effect of this compound on the surface electrocardiogram (ECG) is a marked prolongation of the QRS interval, reflecting slowed intraventricular conduction.[1][14] The effect on the QT interval is more variable. While the parent compound has little effect on the QT interval, its metabolites, particularly 3-MODE, can cause QT prolongation.[6][8][13]

| Parameter | Effect of this compound and its Metabolites | Quantitative Data |

| Action Potential | ||

| Phase 0 Depolarization | Decreased rate of rise | - |

| Action Potential Duration (APD) | Variable effects | In vitro, parent compound and metabolites have variable effects on APD and refractoriness.[6] |

| ECG Intervals | ||

| PR Interval | Increased | This compound increases the AH and HV intervals.[1] |

| QRS Duration | Markedly increased | Prolongation is positively correlated with this compound concentrations in poor metabolizers and with ODE concentrations in extensive metabolizers.[8] Intravenous this compound (0.6 and 0.9 mg/kg) prolonged the H-V and QRS intervals by an average of 31% and 18%, respectively.[14] |

| QT Interval | Variable; can be prolonged | QT interval increases mainly due to the increase in the QRS interval.[1] The metabolite 3-MODE is associated with QTc prolongation.[8][13] |

The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark clinical trial that fundamentally changed the understanding of antiarrhythmic therapy.[4] It was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations in survivors of myocardial infarction would reduce mortality.[15]

CAST I Results

The trial was prematurely terminated due to a significant increase in mortality in the group treated with this compound and flecainide compared to placebo.[5]

| Outcome | This compound/Flecainide Group | Placebo Group | Relative Risk (95% CI) | p-value |

| Death from Arrhythmia or Nonfatal Cardiac Arrest | 4.5% (33/730) | 1.2% (9/725) | 3.6 (1.7 - 8.5) | <0.001 |

| Total Mortality | 7.7% (56/730) | 3.0% (22/725) | 2.5 (1.6 - 4.5) | <0.001 |

| Death from Arrhythmia | 43 patients | 16 patients | - | 0.0004 |

| Death from Nonarrhythmic Cardiac Causes | 17 patients | 5 patients | - | 0.01 |

Data from the preliminary report of CAST I.[5][16]

Experimental Protocols

In Vitro Electrophysiology: Voltage Clamp Technique

The voltage clamp technique is a fundamental method used to study the effects of drugs on specific ion channels.

Objective: To measure the inhibitory effect of this compound on cardiac ion channels (e.g., Na+, K+ channels).

Methodology:

-

Cell Preparation: Isolated cardiomyocytes or cell lines expressing the specific ion channel of interest are used.

-

Patch Clamp Configuration: A whole-cell patch clamp configuration is established to control the membrane potential and record the ionic current flowing through the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the desired ionic current. For example, to study the fast sodium current, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.

-

Drug Application: A baseline recording of the ionic current is obtained. Subsequently, this compound or its metabolites are perfused at varying concentrations.

-